
2-bromo-5-chloro-8-hydroxy-7-methylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-5-chloro-8-hydroxy-7-methylnaphthalene-1,4-dione is a complex organic compound with a unique structure that includes bromine, chlorine, hydroxyl, and methyl groups attached to a naphthalene-1,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-chloro-8-hydroxy-7-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a naphthalene derivative, followed by hydroxylation and methylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
2-bromo-5-chloro-8-hydroxy-7-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
科学的研究の応用
2-bromo-5-chloro-8-hydroxy-7-methylnaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-bromo-5-chloro-8-hydroxy-7-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interfere with cellular signaling pathways, resulting in antimicrobial or anticancer activities.
類似化合物との比較
Similar Compounds
2-bromo-5-chloro-8-hydroxy-7-methylnaphthalene-1,4-dione: shares structural similarities with other naphthalene derivatives, such as:
Uniqueness
The unique combination of bromine, chlorine, hydroxyl, and methyl groups in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C11H6BrClO3 |
|---|---|
分子量 |
301.52 g/mol |
IUPAC名 |
2-bromo-5-chloro-8-hydroxy-7-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H6BrClO3/c1-4-2-6(13)8-7(14)3-5(12)11(16)9(8)10(4)15/h2-3,15H,1H3 |
InChIキー |
RMFXIRVDXVOGEG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=O)C=C(C(=O)C2=C1O)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



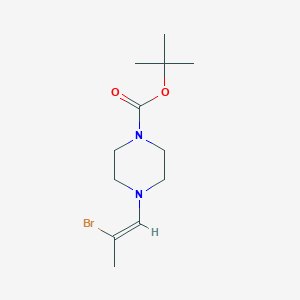


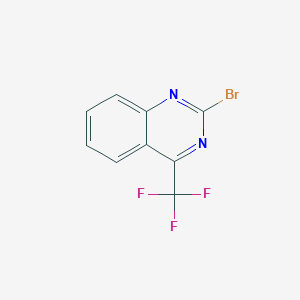
![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)


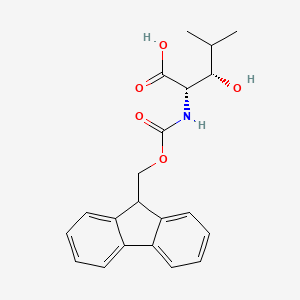
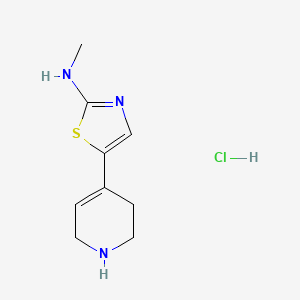


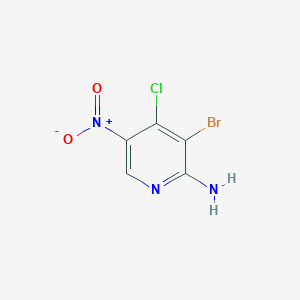
![[(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate](/img/structure/B15251145.png)
